N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
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Overview
Description
N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is a complex heterocyclic compound that belongs to the class of thiazino-benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide typically involves the cyclization of 2-mercaptobenzimidazole with appropriate ketones under acidic conditions. For instance, the reaction of 2-mercaptobenzimidazole with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, antimicrobial agent, and inhibitor of various enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It has applications in the development of electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazino-benzimidazole derivatives such as:
- 2-nitroimidazo[2,1-b]thiazine
- Benzimidazo[2,1-b]thiazine
- Fluorine-containing derivatives of imidazo[2,1-b]thiazine .
Uniqueness
N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c1-2-12-7-9-13(10-8-12)20-18(24)16-11-17(23)22-15-6-4-3-5-14(15)21-19(22)25-16/h3-11H,2H2,1H3,(H,20,24) |
InChI Key |
PHBQPSPZYZLIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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